1-Sec-butyl-2-chloro-3,5-dinitrobenzene
Description
1-Sec-butyl-2-chloro-3,5-dinitrobenzene is a substituted benzene derivative featuring a sec-butyl group at position 1, a chlorine atom at position 2, and nitro groups at positions 3 and 3. The sec-butyl group introduces steric bulk and lipophilicity, while the electron-withdrawing nitro and chloro groups influence electronic effects and chemical stability .
Properties
IUPAC Name |
1-butan-2-yl-2-chloro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-3-6(2)8-4-7(12(14)15)5-9(10(8)11)13(16)17/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAALDAFPOJOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245808 | |
| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19921-90-5 | |
| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19921-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(1-methylpropyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Sec-butyl-2-chloro-3,5-dinitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-sec-butyl-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Sec-butyl-2-chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-sec-butyl-2-chloro-3,5-diaminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
1-Sec-butyl-2-chloro-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Sec-butyl-2-chloro-3,5-dinitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups and chlorine atom play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include the formation of reactive intermediates and subsequent covalent modifications of target molecules.
Comparison with Similar Compounds
Structural and Physical Properties
Key structural analogs include:
Key Observations :
- Steric Effects : The sec-butyl group in the target compound increases molecular weight and steric hindrance compared to smaller substituents (e.g., methoxy or chloromethyl groups). This may reduce solubility in polar solvents but enhance lipid membrane permeability .
- Electronic Effects : Nitro groups are strong electron-withdrawing groups, directing electrophilic substitution to meta/para positions. Chlorine (moderately electron-withdrawing) and methoxy (electron-donating) groups alter reactivity patterns in nucleophilic aromatic substitution .
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